Itraconazole, (R)-(-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

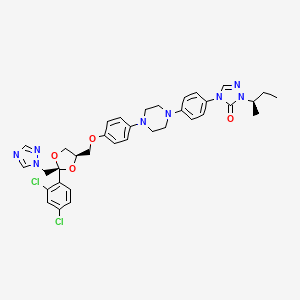

Itraconazole, ®-(-)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungi, including Aspergillus and Candida species. This compound is particularly effective in treating infections such as aspergillosis, blastomycosis, and histoplasmosis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of itraconazole involves multiple steps, starting from the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the final product. One method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to obtain itraconazole with decreased particle size and increased bioavailability .

Industrial Production Methods: Industrial production of itraconazole typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of itraconazole include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .

Major Products Formed: The major products formed from the reactions of itraconazole include its metabolites: hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. These metabolites retain antifungal activity and contribute to the overall efficacy of the drug .

科学的研究の応用

Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying triazole antifungals. In biology and medicine, itraconazole is extensively studied for its antifungal properties and potential use in treating various fungal infections. Recent research has also explored its potential in cancer treatment, particularly in inhibiting the hedgehog signaling pathway .

作用機序

Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the synthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death .

類似化合物との比較

Itraconazole is often compared with other triazole antifungals such as fluconazole, voriconazole, and posaconazole. While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungi, including Aspergillus species. Voriconazole and posaconazole have even broader spectra but may have different side effect profiles .

List of Similar Compounds:- Fluconazole

- Voriconazole

- Posaconazole

- Hydroxy-itraconazole (a metabolite of itraconazole)

Itraconazole’s unique properties, such as its broad-spectrum activity and potential use in cancer treatment, make it a valuable compound in both clinical and research settings .

特性

CAS番号 |

154003-19-7 |

|---|---|

分子式 |

C35H38Cl2N8O4 |

分子量 |

705.6 g/mol |

IUPAC名 |

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1 |

InChIキー |

VHVPQPYKVGDNFY-DKYCYSLVSA-N |

異性体SMILES |

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

正規SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)

![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)

![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)